
3-(4-Bromophenyl)-1-propylpyrazole HCl
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticonvulsant Activity
Research on the synthesis and anticonvulsant activity of sodium channel-blocking 3-aminopyrroles, which are structurally related to pyrazoles, indicates that certain compounds exhibit significant activity with minimal neurotoxicity. For instance, a study found that 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester demonstrated protective effects in rats with no noted neurotoxicity at doses up to 500 mg/kg, suggesting the potential of bromophenyl-substituted pyrazoles in the development of anticonvulsant drugs (Unverferth et al., 1998).
Corrosion Inhibition
Compounds featuring pyrazole and bromophenyl groups have been investigated as corrosion inhibitors. For example, heterocyclic diazoles, including pyrazole derivatives, were shown to inhibit iron corrosion in acidic environments, underscoring their potential as protective agents for metal surfaces (Babić-Samardžija et al., 2005).
Enzyme Inhibition
Aminopyrazole-substituted metallophthalocyanines have been synthesized and found to be effective inhibitors of α-glycosidase, acetylcholinesterase (AChE), human carbonic anhydrase I and II isoforms (hCA I and II), and butyrylcholinesterase (BChE). These findings indicate the utility of bromophenyl-substituted pyrazoles in the study of metabolic enzymes and the potential for therapeutic applications (Güzel et al., 2019).
Antibacterial Activity
Compounds incorporating bromophenyl and pyrazole units have shown promising antibacterial activity. For instance, 1-(4-Substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles exhibited potent antimicrobial activities against various pathogenic strains, suggesting the potential of such structures in antimicrobial research (Zhao et al., 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been reported to exhibit a wide range of biological activities . They have been found to interact with various targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, and its inhibition could contribute to the cytotoxic action of these compounds .
Biochemical Pathways
Related compounds have been associated with the modulation of oxidative stress pathways . These compounds can affect the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways and increase dramatically under cellular damage .
Result of Action
Related compounds have been reported to exhibit cytotoxic activity against various cell lines . For instance, a gold (III) complex of a similar compound showed high cytotoxicity against HL-60 (human promyelocytic leukemia) and THP-1 (human monocytic leukemia) cells, and against MDA-MB 231 and MCF-7 (human breast adenocarcinoma) solid tumor cells .
Analyse Biochimique
Biochemical Properties
3-(4-Bromophenyl)-1-propylpyrazole hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways. Additionally, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride interacts with various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby influencing the cellular redox state .
Cellular Effects
The effects of 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride on cellular processes are diverse and profound. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the activity of enzymes like superoxide dismutase and catalase, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride can alter the levels of ROS within cells, impacting cellular metabolism and gene expression. Furthermore, this compound has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress .
Molecular Mechanism
At the molecular level, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding to the active site of acetylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the bromophenyl group, which enhances the compound’s affinity for the enzyme’s active site. Additionally, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride can modulate the activity of transcription factors involved in oxidative stress responses, thereby influencing gene expression and cellular adaptation to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride has been shown to result in sustained modulation of enzyme activities and gene expression, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride vary with dosage. At lower doses, the compound exhibits beneficial effects, such as enhanced antioxidant defense and improved cellular function . At higher doses, toxic effects have been observed, including oxidative damage and impaired cellular metabolism . These findings highlight the importance of dosage optimization in potential therapeutic applications of 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride.
Metabolic Pathways
3-(4-Bromophenyl)-1-propylpyrazole hydrochloride is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense . The compound interacts with enzymes such as superoxide dismutase and catalase, influencing the levels of ROS and other metabolites within cells . Additionally, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride can modulate the activity of metabolic enzymes involved in energy production and cellular respiration, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s bromophenyl group facilitates its binding to transport proteins, allowing for efficient cellular uptake and distribution. Once inside the cell, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride is critical for its activity and function. The compound has been shown to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, 3-(4-Bromophenyl)-1-propylpyrazole hydrochloride can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization enhances the compound’s ability to modulate cellular metabolism and oxidative stress responses effectively.
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-propylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2.ClH/c1-2-8-15-9-7-12(14-15)10-3-5-11(13)6-4-10;/h3-7,9H,2,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZVEMYGVIJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-58-8 | |
| Record name | 1H-Pyrazole, 3-(4-bromophenyl)-1-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


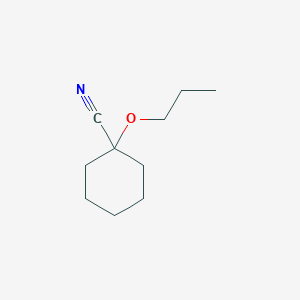
![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)
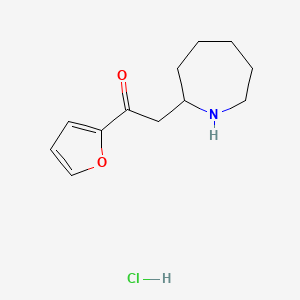
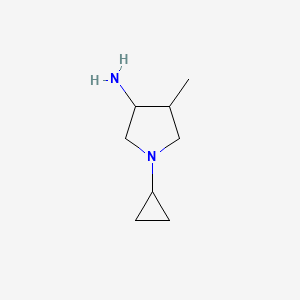
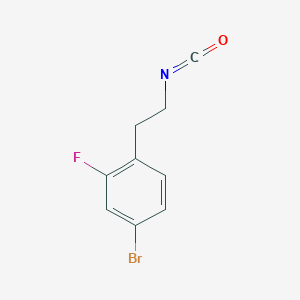


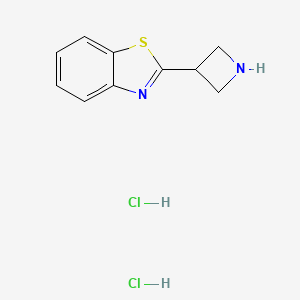
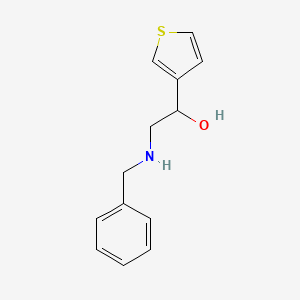
![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)

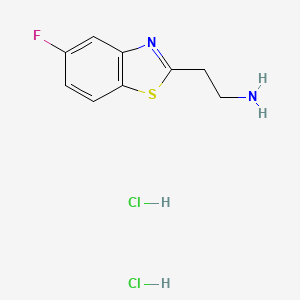
![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)
![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)
